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molecular formula C7H11NO B1335753 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone CAS No. 7032-12-4

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Cat. No. B1335753
M. Wt: 125.17 g/mol
InChI Key: OTARDEIUMYGPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05000946

Procedure details

3-acetyl-1,4,5,6-tetrahydropyridine was prepared by hydrogenation of 3-acetylpyridine in the presence of palladium on carbon according to the method of Freifelder, J.Orq.Chem. 29, 2895 (1964).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2]>[Pd]>[C:1]([C:4]1[CH2:9][CH2:8][CH2:7][NH:6][CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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